Product packaging for D-b-Imidazole lactic Acid Monohydrate(Cat. No.:)

D-b-Imidazole lactic Acid Monohydrate

Cat. No.: B13847439
M. Wt: 174.15 g/mol
InChI Key: LJUYTQBGWOQLKC-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Natural Product Chemistry and Biosynthesis Research

The imidazole (B134444) ring is a core structural feature of many biologically active natural products. The amino acid histidine is the primary biological precursor for the imidazole moiety in a vast array of these compounds, including a class of natural products known as imidazole alkaloids. Research into the biosynthesis of these alkaloids has suggested that imidazole lactic acid may be a key intermediate.

For instance, the biosynthesis of pilocarpine (B147212), an imidazole alkaloid found in plants of the Pilocarpus genus, is understood to originate from histidine. nih.govnih.gov A proposed biosynthetic pathway suggests that histidine undergoes a series of enzymatic transformations, potentially including the formation of an imidazole lactic acid derivative, on the path to constructing the complex pilocarpine molecule. nih.gov The study of compounds like D-β-Imidazole lactic acid monohydrate provides researchers with potential intermediates to probe and better understand these intricate biosynthetic pathways in plants and other organisms.

Significance as a Synthetic Intermediate in Imidazole Alkaloid Research

Beyond its connection to natural biosynthetic pathways, D-β-Imidazole lactic acid monohydrate holds significance as a potential chiral starting material for the laboratory synthesis of imidazole alkaloids. The stereospecific arrangement of atoms in many of these natural products is crucial for their biological activity. Therefore, having access to enantiomerically pure building blocks is of paramount importance for synthetic chemists.

Stereochemical Considerations and Enantiomeric Purity in Related Lactic Acid Compounds

The "D" designation in D-β-Imidazole lactic acid monohydrate refers to the specific stereochemical configuration at the chiral center of the lactic acid backbone. This is a critical aspect, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different, and sometimes opposing, physiological effects. biomedgrid.combiomedgrid.com

In the broader context of lactic acid chemistry, the enantiomeric purity of lactic acid and its derivatives is a major focus, particularly in the production of biodegradable polymers like polylactic acid (PLA). The properties of PLA are directly influenced by the stereochemical composition of the lactic acid monomers used. This emphasis on enantiomeric purity in materials science mirrors its importance in medicinal chemistry.

For the synthesis of pharmacologically active compounds, the ability to obtain and maintain high enantiomeric purity is essential. Various analytical techniques, such as chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis, are employed to resolve and quantify the enantiomers of lactic acid derivatives, ensuring the stereochemical integrity of synthetic intermediates and final products. nih.govmdpi.com The stereocontrolled synthesis of complex molecules like the pyrrole-imidazole alkaloids further highlights the necessity of precise control over stereochemistry throughout the synthetic process. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O4 B13847439 D-b-Imidazole lactic Acid Monohydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

(2R)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrate

InChI

InChI=1S/C6H8N2O3.H2O/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H2/t5-;/m1./s1

InChI Key

LJUYTQBGWOQLKC-NUBCRITNSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@H](C(=O)O)O.O

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)O.O

Origin of Product

United States

Chemical Synthesis and Derivatization Methodologies

Investigation of Precursor Synthesis Routes to D-β-Imidazole Lactic Acid Monohydrate

The synthesis of D-β-Imidazole lactic Acid Monohydrate, a chiral molecule, can be conceptually divided into the formation of its two primary structural components: the stereodefined D-lactic acid moiety and the aromatic imidazole (B134444) ring. Strategic approaches often focus on constructing these precursors separately or assembling them in a way that controls the final stereochemistry.

Approaches to the D-Lactic Acid Moiety

The synthesis of the chiral D-lactic acid fragment is a critical step in obtaining the target molecule in its enantiomerically pure form. Enzymatic catalysis represents a highly efficient method for producing specific enantiomers of lactic acid. One established route involves the use of the enzyme D-lactate dehydrogenase (D-LDH). europa.eu This enzyme facilitates the reduction of a pyruvate (B1213749) precursor to the desired D-lactic acid enantiomer.

A common laboratory-scale synthesis can be initiated from pyruvic acid, which is first deuterated via acid-catalyzed hydrogen/deuterium exchange to produce per-deuterated sodium pyruvate-d3. europa.eu This precursor is then subjected to an enzymatic reaction. The process utilizes D-LDH and a cofactor, typically the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which provides the deuterium atom for the reduction. To make the process cost-effective, a cofactor regeneration system is often employed. For instance, formate dehydrogenase (FDH) can be used to regenerate NADH from its oxidized form (NAD+), while concurrently oxidizing sodium formate to carbon dioxide. europa.eu This enzymatic approach is highly specific, yielding the D-enantiomer with high purity and avoiding the formation of by-products often associated with non-stereospecific chemical methods. europa.eu

Methodologies for Imidazole Ring Construction

The imidazole ring is a common heterocyclic motif present in many natural products and pharmaceuticals, including histidine and histamine. wikipedia.org Consequently, numerous synthetic methods for its construction have been developed. These methods are often categorized by the number of bonds formed during the cyclization process. wikipedia.orgrsc.org

One-Bond Formation: This approach involves the cyclization of a pre-assembled chain, such as an amido-nitrile, to form the imidazole ring. These reactions can often be carried out under mild conditions. rsc.org

Two-Bond Formation: A common strategy involves reacting a C2-N3 fragment with an N1-C4-C5 unit. For example, trisubstituted NH-imidazoles can be formed from the reaction of benzimidates with 2H-azirines in the presence of a zinc(II) chloride catalyst. rsc.org Another two-bond forming method is the Van Leusen Imidazole Synthesis, which prepares imidazoles from aldimines by reacting them with tosylmethyl isocyanide (TosMIC). wikipedia.org

Three-Bond Formation (Debus-Radziszewski Synthesis): This is a classical and highly adaptable method for imidazole synthesis. The reaction condenses a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.orgpharmaguideline.comgoogle.com The use of substituted reactants allows for the creation of a wide variety of substituted imidazoles. Lactic acid itself can be used to promote the formation of trisubstituted imidazoles from aldehydes, benzil, and ammonium (B1175870) acetate at elevated temperatures. rsc.orgvpcollege.org

The table below summarizes some of the foundational methods for imidazole ring synthesis.

Synthesis MethodReactantsBonds FormedDescription
Debus-Radziszewski Synthesis 1,2-Dicarbonyl compound, Aldehyde, AmmoniaThreeA versatile method for creating substituted imidazoles from three basic components. wikipedia.orggoogle.com
Van Leusen Imidazole Synthesis Aldimine, Tosylmethyl isocyanide (TosMIC)TwoA useful method for forming imidazoles from pre-formed aldimines. wikipedia.org
Wallach Synthesis N,N'-disubstituted oxamide, Phosphorus oxychlorideNot specifiedProduces chloroimidazoles through a nitroxamide intermediate. pharmaguideline.com
Marckwald Synthesis α-amino-ketone/aldehyde, Cyanate/IsothiocyanateNot specifiedInvolves the cyclization of an aminoketone with a source of the C2 atom. pharmaguideline.com

Role as an Intermediate in the Synthesis of Complex Imidazole Alkaloids

D-β-Imidazole lactic Acid Monohydrate serves as a valuable chiral building block, or intermediate, in the synthesis of more complex, naturally occurring imidazole alkaloids. scbt.com Its structure contains the necessary carbon framework and stereochemistry to be elaborated into targets like pilocarpine (B147212) and its diastereomer, isopilocarpine.

Application in (+)-Pilocarpine Synthesis

(+)-Pilocarpine is the primary alkaloid found in the leaves of the Pilocarpus jaborandi tree and is used ophthalmologically to treat glaucoma. nih.gov Due to its low natural abundance, numerous total syntheses have been developed. nih.gov Several of these synthetic routes utilize a chiral precursor that is structurally analogous or directly derived from imidazole lactic acid.

A prominent stereoselective synthesis starts from the naturally occurring amino acid L-histidine. unigoa.ac.inresearchgate.net This approach leverages the inherent chirality of the starting material to set the stereochemistry of the final product. The synthesis involves several key transformations:

Diazotization: The amino group of L-histidine is converted to a hydroxyl group.

Halogenation: The resulting hydroxyl compound is transformed into a bromo derivative, a step that proceeds with a Walden inversion of the stereocenter. unigoa.ac.in

Alkylation: The bromo-intermediate is used to alkylate dibenzyl ethylmalonate, which causes a second inversion of the stereocenter.

Cyclization and Reduction: Subsequent steps including debenzylation, decarboxylation, reduction, and lactonization yield a mixture of (+)-pilocarpine and (+)-isopilocarpine. unigoa.ac.inresearchgate.net

This pathway highlights how an imidazole-containing propanoic acid derivative, conceptually similar to imidazole lactic acid, is a key structure en route to the final alkaloid.

Application in (+)-Isopilocarpine Synthesis

(+)-Isopilocarpine is a diastereomer of (+)-pilocarpine and often co-occurs with it naturally. researchgate.net Synthetic routes aimed at producing pilocarpine frequently yield isopilocarpine as well, often as a mixture. unigoa.ac.inresearchgate.net The final lactonization step in the synthesis starting from L-histidine, for example, typically produces a mixture of both (+)-pilocarpine and (+)-isopilocarpine, which then must be separated. unigoa.ac.inresearchgate.net Therefore, synthetic strategies that use intermediates like imidazole lactic acid derivatives are also implicitly syntheses of (+)-isopilocarpine. The control of stereochemistry in the final steps determines the ratio of the two diastereomers.

Exploration of Stereoselective Synthetic Strategies

Achieving the correct absolute stereochemistry is paramount in the synthesis of bioactive molecules like the alkaloids derived from D-β-Imidazole lactic Acid. Stereoselective strategies are therefore essential.

The most direct method for ensuring the correct stereochemistry is to begin with a chiral starting material, a strategy known as a "chiral pool" synthesis. The synthesis of pilocarpine from L-histidine is a prime example of this approach. unigoa.ac.inresearchgate.net L-histidine already possesses the required (S)-stereocenter, which is then manipulated through a series of reactions with predictable stereochemical outcomes (e.g., Walden inversions) to ultimately yield the desired product stereochemistry.

Another powerful technique is enzymatic resolution. In this method, a racemic mixture of a precursor, such as (±)-homopilopic acid, can be subjected to an enzymatic reaction. Enzymes, being chiral, will selectively react with only one enantiomer of the racemic mixture. For instance, Lipase PS can be used to selectively hydrolyze an ester of one enantiomer, allowing for the separation of the unreacted ester (one enantiomer) from the hydrolyzed acid (the other enantiomer). nih.gov This allows for the isolation of both enantiomers in high purity. This strategy could be applied to an earlier intermediate in the synthesis to ensure that only the desired D-enantiomer is carried forward.

The table below outlines key reagents and intermediates in a known stereoselective synthesis of Pilocarpine.

Starting MaterialKey IntermediateKey Reaction StepStereochemical Control
L-HistidineMethyl (R)-2-bromo-3-(l-methyl-5-imidazolyl)propionateDiazotization followed by brominationInversion of stereocenter from starting material. researchgate.net
Furan-2-carboxylic acidDehydro-homopilopic acidEnzymatic hydrolysisResolution of a racemic mixture using an enzyme (e.g., Lipase PS). nih.gov

Green Chemistry Approaches in D-β-Imidazole Lactic Acid Monohydrate Synthesis and Application

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates and active compounds to minimize environmental impact and enhance sustainability. In the context of D-β-Imidazole lactic Acid Monohydrate, while specific green synthesis routes for this exact molecule are not extensively detailed in publicly available research, the broader field of imidazole synthesis offers valuable insights into environmentally benign methodologies. A significant area of this research focuses on the use of bio-renewable resources, such as lactic acid, not only as a reactant but also as a key component in greener reaction media and catalysis.

Utilization of Lactic Acid as a Solvent or Organocatalyst in Related Imidazole Chemistry

Lactic acid, a biodegradable and readily available organic acid derived from carbohydrate fermentation, has emerged as a promising green solvent and promoter in the synthesis of various imidazole derivatives. vpcollege.orgrsc.org Its application aligns with green chemistry principles by replacing hazardous organic solvents and promoting reactions under milder or more efficient conditions. vpcollege.org Research has demonstrated the effectiveness of lactic acid in multicomponent reactions for the synthesis of 2,4,5-trisubstituted imidazoles, which are important structural motifs in many biologically active compounds. vpcollege.orgresearchgate.net

In a typical approach, lactic acid can function as both the solvent and a promoter for the condensation reaction between an aromatic aldehyde, benzil, and ammonium acetate. vpcollege.org This method is noted for being simple and environmentally benign. vpcollege.orgresearchgate.net The use of lactic acid avoids the need for toxic or expensive catalysts that are often employed in traditional imidazole synthesis. vpcollege.org

Studies have optimized reaction conditions to maximize product yields. For instance, the synthesis of 2,4,5-triphenyl-1H-imidazole using lactic acid has been investigated under various temperatures and with different molar ratios of reactants. The best yields were often achieved at elevated temperatures, with lactic acid acting as the reaction medium. vpcollege.org The versatility of this method is demonstrated by its applicability to a range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing groups, leading to good to excellent yields of the corresponding imidazole products. vpcollege.org

The role of lactic acid as an organocatalyst has been reported in several organic reactions, further highlighting its utility in green synthesis. vpcollege.org Its acidic nature can facilitate key steps in the reaction mechanism, while its properties as a solvent provide a suitable environment for the reaction to proceed.

The following interactive table summarizes the results from a study on the lactic acid-promoted synthesis of 2,4,5-trisubstituted imidazoles, showcasing the effect of different aromatic aldehydes on the reaction yield.

Synthesis of 2,4,5-Trisubstituted Imidazoles Using Lactic Acid

EntryAromatic Aldehyde (Ar-CHO)ProductYield (%)
1C6H5CHO2,4,5-triphenyl-1H-imidazole92
24-CH3-C6H4CHO2-(p-tolyl)-4,5-diphenyl-1H-imidazole88
34-OCH3-C6H4CHO2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole90
44-Cl-C6H4CHO2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole94
54-NO2-C6H4CHO2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole85
63-NO2-C6H4CHO2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole87

Data adapted from Sonar, J., et al. (2019). An efficient method for the synthesis of 2,4,5-trisubstituted imidazoles using lactic acid as promoter. vpcollege.org

Further research into green methodologies for imidazole synthesis has explored the use of deep eutectic solvents (DESs), which are also considered environmentally friendly alternatives to traditional organic solvents. nih.govrsc.org These solvents can act as both the reaction medium and the catalyst, offering advantages such as high yields, short reaction times, and recyclability. nih.gov While not directly involving lactic acid as a primary component, these approaches share the same green chemistry goal of reducing the environmental footprint of chemical synthesis.

The application of lactic acid as a green solvent and catalyst in the synthesis of imidazole-containing compounds showcases a significant step towards more sustainable pharmaceutical manufacturing. Although direct evidence for its use in the synthesis of D-β-Imidazole lactic Acid Monohydrate is pending, the principles and methodologies established in related imidazole chemistry provide a strong foundation for the future development of greener synthetic routes for this specific compound.

Biochemical Roles and Metabolic Intersections Mechanistic Studies

Enzymatic Transformations of the D-Lactic Acid Moiety

The D-lactic acid portion of the molecule is subject to specific enzymatic interactions, primarily involving dehydrogenases and systems related to the detoxification of metabolic byproducts.

D-lactate dehydrogenase (D-LDH) is a key enzyme in the metabolism of D-lactic acid. ebi.ac.uknih.gov This enzyme catalyzes the reversible conversion of pyruvate (B1213749) to D-lactate, a critical step in anaerobic glycolysis for many organisms, which regenerates NAD+ needed for continued ATP production. ebi.ac.ukwikipedia.org The reaction is stereospecific, producing or acting upon the D-isomer of lactic acid. ebi.ac.uk

The catalytic mechanism involves the transfer of a hydride ion from NADH to pyruvate, or from D-lactate to NAD+. ebi.ac.uk The active site of D-LDH is structured to specifically accommodate the D-isomer. For instance, in Lactobacillus bulgaricus, the enzyme's catalytic cycle involves a histidine residue (His297) that abstracts a proton from the hydroxyl group of D-lactate during the oxidation reaction. ebi.ac.uk Given this mechanism, D-β-imidazole lactic acid, possessing a D-lactic acid structure, would be a potential substrate for D-LDH. The enzyme would likely catalyze its oxidation to imidazole-pyruvic acid, a known metabolite in the histidine degradation pathway.

Table 1: Characteristics of D-Lactate Dehydrogenase (D-LDH)

Feature Description Reference
Enzyme Commission No. EC 1.1.1.28 wikipedia.org
Reaction Pyruvate + NADH + H⁺ ↔ D-lactate + NAD⁺ ebi.ac.ukwikipedia.org
Function Final step in anaerobic glycolysis in some organisms; NAD⁺ regeneration. ebi.ac.uk
Occurrence Found in prokaryotes (e.g., Lactobacillus), lower fungi, and invertebrates. ebi.ac.uk

| Stereospecificity | Specific for the D-enantiomer of lactic acid. | nih.gov |

This table summarizes key features of D-Lactate Dehydrogenase, the enzyme responsible for the metabolism of D-lactic acid.

The glyoxalase system is a crucial metabolic pathway for the detoxification of reactive α-oxoaldehydes, particularly methylglyoxal (B44143) (MG), a toxic byproduct of glycolysis. nih.govresearchgate.net This system converts MG into the less harmful D-lactic acid in a two-step process involving two enzymes, Glyoxalase I (Glo1) and Glyoxalase II (Glo2), and glutathione (B108866) (GSH) as a cofactor. researchgate.netmdpi.com

Glyoxalase I (Glo1): Catalyzes the isomerization of the hemithioacetal, formed spontaneously from MG and GSH, to S-D-lactoylglutathione. nih.gov

Glyoxalase II (Glo2): Hydrolyzes S-D-lactoylglutathione to produce D-lactate and regenerate GSH. nih.govmdpi.com

This pathway represents a significant endogenous source of D-lactic acid. researchgate.net Therefore, the D-lactic acid moiety of D-β-imidazole lactic acid is biochemically linked to this vital detoxification system. The regulation and activity of the glyoxalase pathway directly influence the cellular pool of D-lactate, which can then be utilized in other metabolic processes. nih.gov

Investigation of Imidazole (B134444) Moiety Participation in Biochemical Processes

The imidazole ring is a versatile functional group in biology, most notably as the side chain of the amino acid histidine. Its unique electronic properties allow it to act as both a proton donor and acceptor at physiological pH, making it a common participant in enzyme catalytic sites and metal ion coordination. nih.govwits.ac.za

Imidazolelactic acid is a known metabolite in the catabolism of histidine. nih.govhmdb.ca After histidine is converted to urocanic acid, subsequent metabolic steps can lead to the formation of imidazolonepropionic acid. nih.gov Separately, transamination of histidine forms imidazolepyruvic acid, which can then be reduced to imidazolelactic acid. The presence of imidazolelactic acid in urine has been documented, with levels increasing after a histidine load, indicating its role in this metabolic pathway. hmdb.ca This establishes a direct link between D-β-imidazole lactic acid and the broader network of amino acid metabolism.

The imidazole group is a fundamental biological motif found in many essential biomolecules, including purines (adenine and guanine) and the amino acid histidine. researchgate.net Its significance stems from several key properties:

Catalytic Activity: With a pKa near neutral pH, the imidazole nitrogen atoms can act as general acids or bases, facilitating a wide range of enzymatic reactions by transferring protons. researchgate.net This is a primary reason for the frequent presence of histidine in enzyme active sites.

Metal Ion Ligation: The nitrogen atoms of the imidazole ring are excellent ligands for coordinating with metal ions such as zinc, copper, and nickel. This interaction is critical for the structure and function of many metalloenzymes. nih.gov

Hydrogen Bonding: The imidazole ring can act as both a hydrogen bond donor and acceptor, allowing it to participate in the specific recognition of other molecules, including protein-protein and protein-nucleic acid interactions.

These general principles underscore the potential for the imidazole moiety of D-β-imidazole lactic acid to engage in various biochemical interactions, such as binding to enzyme active sites or participating in metal-coordinated processes.

Microbial Production Pathways of Related D-Lactic Acid Isomers

D-lactic acid is a common fermentation product of various microorganisms, particularly Lactic Acid Bacteria (LAB). nih.govnih.gov These bacteria produce lactic acid through different metabolic pathways depending on the species and the available carbohydrate source.

Homofermentative Pathway: Organisms like Lactobacillus delbrueckii and Lactobacillus johnsonii primarily use the Embden-Meyerhof-Parnas (EMP) pathway to metabolize hexose (B10828440) sugars. nih.govresearchgate.net In this pathway, one molecule of glucose is converted into two molecules of pyruvate, which are then reduced to two molecules of D-lactic acid by D-LDH. This process has a high theoretical yield of D-lactic acid from glucose.

Heterofermentative Pathway: Other bacteria utilize the phosphoketolase pathway, which metabolizes both hexoses and pentoses. This pathway produces a mixture of end products, including lactic acid, ethanol (B145695), and carbon dioxide. The yield of lactic acid is lower compared to the homofermentative pathway.

The production of optically pure D-lactic acid is of significant industrial interest. researchgate.net Strains like Lactobacillus delbrueckii are known producers of D-lactic acid. researchgate.net Genetic engineering has also been employed in strains like Lactobacillus plantarum to enhance D-lactic acid production from various renewable resources, including xylose from biomass. researchgate.net

Table 2: Microbial Pathways for D-Lactic Acid Production

Pathway Key Characteristics Example Microorganisms Primary Substrate Key Enzyme
Homofermentative High yield of lactic acid; primary end product. Lactobacillus delbrueckii, Lactobacillus johnsonii Glucose (Hexoses) D-Lactate Dehydrogenase

| Heterofermentative | Mixed end products (lactic acid, ethanol, CO₂); lower lactic acid yield. | Leuconostoc species | Glucose, Xylose (Pentoses) | D-Lactate Dehydrogenase |

This table compares the two main microbial fermentation pathways that lead to the production of D-lactic acid isomers.

Genetic and Metabolic Engineering for Stereospecific D-Lactic Acid Production

To enhance the yield, productivity, and optical purity of D-lactic acid, researchers have employed genetic and metabolic engineering strategies in various microorganisms. nih.gov These approaches typically involve introducing a gene for D-lactate dehydrogenase (D-LDH) and modifying existing metabolic pathways to channel carbon flux from pyruvate towards D-lactic acid. nih.govmdpi.com

Key Engineering Strategies:

Heterologous Expression of D-LDH: A primary step is to introduce a highly active D-LDH gene from a known D-lactic acid producer, such as Leuconostoc mesenteroides or Lactobacillus delbrueckii, into a host organism like Saccharomyces cerevisiae or Lactococcus lactis. nih.govmdpi.comresearchgate.netnih.gov

Deletion of Competing Pathways: To maximize the carbon flow to D-lactic acid, competing metabolic pathways are often removed. This includes:

Deleting L-LDH genes: To prevent the formation of L-lactic acid and ensure high optical purity of the D-isomer. nih.govnih.gov

Deleting Pyruvate Decarboxylase (PDC) and Alcohol Dehydrogenase (ADH) genes: In yeasts, this minimizes the production of the primary fermentation byproduct, ethanol. mdpi.comresearchgate.net

Deleting Glycerol-3-Phosphate Dehydrogenase (GPD) genes: This reduces the formation of glycerol (B35011), another common byproduct. nih.govmdpi.comresearchgate.net

Inhibition of D-Lactic Acid Consumption: Genes responsible for the consumption or conversion of D-lactic acid back to pyruvate, such as D-lactate dehydrogenase (cytochrome) (DLD1), can be deleted to prevent product loss. nih.govresearchgate.net

Engineered Microorganisms:

Saccharomyces cerevisiae (Yeast): Researchers have successfully engineered S. cerevisiae to produce high titers of D-lactic acid. One study created a strain that produced 112.0 g/L of D-lactic acid with a yield of 0.80 g/g of glucose in a fed-batch fermentation. researchgate.net This was achieved by expressing a D-LDH from Leuconostoc mesenteroides and deleting genes involved in ethanol (PDC1, ADH1), glycerol (GPD1, GPD2), and D-lactic acid consumption (DLD1) pathways. researchgate.net

Lactococcus lactis (Bacteria): An engineered L. lactis strain was developed by replacing its native L-LDH gene with a D-LDH gene from Lactobacillus delbrueckii. nih.gov This modified strain produced D-lactic acid with 93.8% chemical purity. nih.gov Further modification to express an α-amylase gene allowed the direct production of D-lactic acid from starch. nih.gov

Komagataella phaffii (Yeast): This yeast species has been engineered to produce D-lactic acid from methanol (B129727). bioengineer.orgisaaa.org By testing various combinations of D-LDH genes and promoters, researchers identified an optimal pairing that significantly boosted production, achieving the highest reported yield from methanol as the sole carbon source. bioengineer.orgisaaa.orgtechnologynetworks.com

Table 2: Examples of Genetically Engineered Strains for D-Lactic Acid Production This table is interactive. You can sort and filter the data by clicking on the headers.

Engineered Microorganism Key Genetic Modifications Substrate Titer (g/L) Yield (g/g) Reference
Saccharomyces cerevisiae Overexpress LpDLDH, delete GPD1, GPD2, DLD1, downregulate ADH1 Glucose 40.03 0.81 nih.gov
Saccharomyces cerevisiae Express Lm ldhA, delete PDC1, ADH1, GPD1, GPD2, DLD1, JEN1 Glucose 112.0 0.80 researchgate.net
Lactococcus lactis AH2 Replace L-ldh with D-ldh, express α-amylase Starch 15.0 - nih.gov
Komagataella phaffii Optimized D-LDH gene and promoter combination Methanol - - bioengineer.orgtechnologynetworks.com

LpDLDH: D-lactate dehydrogenase from Leuconostoc pseudomesenteroides; Lm ldhA: D-lactate dehydrogenase gene from Leuconostoc mesenteroides

Advanced Analytical and Structural Elucidation Techniques

Chromatographic Methodologies for Isolation and Purification

Chromatography is fundamental to isolating D-β-Imidazole lactic Acid Monohydrate in a highly pure form, a prerequisite for accurate spectroscopic analysis and further use. The separation of its enantiomers is a particularly challenging aspect that requires specialized chiral methodologies.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the enantioseparation of chiral molecules like β-Imidazole lactic acid. mdpi.com The separation of D- and L-lactic acid enantiomers is notoriously difficult due to their identical physical and chemical properties in an achiral environment. labcluster.com Chiral HPLC methods overcome this by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.net

Macrocyclic glycopeptide-based CSPs, such as those derived from teicoplanin, have proven effective for the chiral separation of lactic acid enantiomers. mdpi.comgoogle.com The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. The stability of these complexes differs for the D- and L-enantiomers, resulting in their resolution. The mobile phase composition, including the type of organic modifier, pH, and additives, is systematically optimized to achieve baseline separation. google.com

Table 1: Illustrative HPLC Conditions for Chiral Separation of Lactic Acid Enantiomers

Parameter Condition Reference
Column Astec CHIROBIOTIC T (Teicoplanin-based) mdpi.comgoogle.com
Mobile Phase 15% (v/v) 33.3 mmol/L ammonium (B1175870) acetate, 85% (v/v) acetonitrile researchgate.net
Flow Rate 0.7 mL/min mdpi.com
Temperature 4 °C researchgate.net

| Detection | Tandem Mass Spectrometry (MS/MS) | labcluster.comresearchgate.net |

This table represents typical conditions used for the separation of lactic acid enantiomers and can be adapted for D-β-Imidazole lactic Acid Monohydrate.

Beyond conventional HPLC, other advanced techniques can be employed for the purification and analysis of D-β-Imidazole lactic Acid Monohydrate.

Chiral Ligand Exchange Capillary Electrophoresis (CLE-CE): This technique offers an alternative for enantioseparation. In CLE-CE, a chiral ligand is added to the background electrolyte. nih.gov This ligand forms diastereomeric complexes with the enantiomers of the analyte, which then migrate at different velocities under the influence of an electric field, leading to their separation. For instance, 1-ethyl-3-methyl imidazole (B134444) L-lactate has been used as a chiral ligand for the enantioseparation of amino acids, demonstrating the potential of imidazole-based chiral selectors in electrophoretic methods. nih.gov

Membrane Separation: Techniques like nanofiltration and electrodialysis can be used for the recovery and purification of lactic acid from complex mixtures such as fermentation broths. ncsu.edu While not inherently chiral, these methods are effective for initial purification and concentration steps, removing salts and other impurities before the final chiral separation. researchgate.netresearchgate.net

Solvent Extraction: This classic technique can be adapted for the initial recovery of the compound from a reaction mixture or biological matrix. The choice of solvent is critical to ensure high recovery and selectivity. ncsu.edu

Quantitative Analysis Methods in Research Samples

The accurate quantification of D-β-imidazole lactic acid monohydrate in research samples is crucial for understanding its biochemical role and for quality control purposes. Various analytical techniques can be employed, with enzyme-based spectrophotometric assays and classical titrimetric methods being two common approaches. These methods offer different advantages in terms of specificity, sensitivity, and throughput.

Enzyme-Based Spectrophotometric Assays (adapted from D-lactic acid assays)

Enzymatic assays are widely utilized for the specific quantification of stereoisomers like D-lactic acid due to the high specificity of enzymes. While a dedicated assay for D-β-imidazole lactic acid is not standard, the principle of D-lactic acid assays can be adapted, assuming substrate compatibility with the enzyme D-lactate dehydrogenase (D-LDH).

The assay is based on the enzymatic oxidation of the D-isomer by D-LDH. In this reaction, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is stoichiometrically reduced to NADH. creative-enzymes.comnih.gov The formation of NADH leads to an increase in absorbance at a wavelength of 340 nm, which can be measured with a spectrophotometer. creative-enzymes.comlibios.fr The amount of NADH produced is directly proportional to the initial concentration of the D-isomer in the sample.

The reaction is as follows: D-β-Imidazole Lactic Acid + NAD+ ---(D-LDH)--> Imidazolepyruvic Acid + NADH + H+

Methodology and Findings:

An endpoint enzymatic spectrophotometric assay can be validated for routine analysis. nih.gov The optimal reaction conditions for similar D-lactic acid assays have been established at a pH of 8.5 and a temperature of 25°C. nih.gov Research on D-lactic acid assays has demonstrated good linearity over specific concentration ranges, with correlation coefficients (R²) often exceeding 0.99. nih.gov Precision is a key metric for validation; studies on analogous assays have reported intra-assay imprecision below 5.1% and inter-assay imprecision below 13.3%. nih.gov The mean recovery for such assays is typically high, often around 95%, indicating excellent accuracy. nih.gov

Interactive Data Table: Performance Characteristics of an Adapted D-LDH Assay Below are typical performance data adapted from validated D-lactic acid assays, which would be targeted in the validation of a method for D-β-imidazole lactic acid monohydrate.

Parameter Value Description
Linearity (R²)0.9964Indicates a strong correlation between concentration and absorbance over a defined range (e.g., 5 to 150 µM). nih.gov
Intra-Assay Precision (%CV)< 5.1%The coefficient of variation for measurements taken within the same analytical run. nih.gov
Inter-Assay Precision (%CV)< 13.3%The coefficient of variation for measurements taken across different analytical runs. nih.gov
Mean Recovery95% (88-103%)The accuracy of the assay, representing the percentage of the known amount of analyte detected. nih.gov
Wavelength (λmax)340 nmThe wavelength at which the absorbance of the product (NADH) is measured. creative-enzymes.com
Optimal pH8.5The pH at which the D-LDH enzyme exhibits optimal activity for the reaction. nih.gov

Titrimetric Methods for Acid Content Determination

Titrimetric methods are classical chemical analysis techniques used to determine the concentration of an acidic substance. For D-β-imidazole lactic acid monohydrate, which possesses an acidic carboxylic acid group, acid-base titration is a suitable quantitative method.

Principle:

The fundamental principle involves the neutralization of the acid with a standardized basic solution (the titrant). The titration is carried out until the equivalence point is reached, where the moles of the base added are stoichiometrically equal to the moles of the acid initially present in the sample. The concentration of the acid can then be calculated based on the volume and concentration of the titrant used.

Methodology and Findings:

A common approach is direct titration with a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH), using a visual indicator like phenolphthalein (B1677637) to signal the endpoint. fao.orgscribd.com The endpoint is observed as a distinct color change.

Alternatively, potentiometric titration offers higher precision by monitoring the solution's potential (mV) or pH with an electrode as the titrant is added. dergipark.org.trresearchgate.net This method generates a titration curve (a plot of pH/mV versus titrant volume) where the steepest point of the curve (the inflection point) corresponds to the equivalence point. researchgate.net This is particularly useful for weak acids or colored solutions where visual indicators are ineffective. For imidazole derivatives, potentiometric titration in non-aqueous media can also yield valuable information about the compound's basicity or acidity. dergipark.org.tr

A residual or back-titration method can also be employed. This involves adding a known excess of a standard base (e.g., 1N sodium hydroxide) to the sample, boiling the solution to ensure complete reaction, and then titrating the unreacted excess base with a standard acid, such as sulfuric acid. fao.orgscribd.com

Interactive Data Table: Example Titration Results for Acid Content The table below illustrates hypothetical results from a potentiometric titration of D-β-imidazole lactic acid monohydrate samples with 0.1 M NaOH.

Sample ID Sample Weight (mg) Volume of 0.1 M NaOH at Equivalence Point (mL) Calculated Purity (%)
Sample A17.59.9899.1%
Sample B17.29.8099.2%
Sample C17.810.1599.3%
Sample D17.49.9299.2%

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Solvent and Intermolecular Interactions

Molecular Dynamics Simulations:Published molecular dynamics simulations specifically investigating the interactions of D-b-Imidazole lactic Acid Monohydrate with solvents or its own intermolecular interactions could not be located.

Further research is required to computationally characterize this compound and to understand its behavior at a molecular level. Such studies would be invaluable for elucidating its potential biological roles and chemical properties.

Crystal Structure Prediction and Solid-State Properties from First Principles

There are no published studies on the ab initio crystal structure prediction or the calculation of solid-state properties of D-β-Imidazole lactic Acid Monohydrate. Crystal structure prediction is a computationally intensive process that involves generating a multitude of possible crystal packing arrangements and ranking them based on their lattice energies.

First-principles calculations would further allow for the determination of various solid-state properties, including:

Lattice Parameters: The dimensions of the unit cell.

Electronic Band Structure: To determine if the material is an insulator, semiconductor, or conductor.

Phonon Frequencies: To understand the vibrational modes of the crystal lattice.

Mechanical Properties: Such as bulk modulus and elasticity.

A hypothetical table summarizing predicted solid-state properties might be structured as follows:

PropertyPredicted Value
Crystal SystemData not available
Space GroupData not available
Lattice Parameters (a, b, c, α, β, γ)Data not available
Density (g/cm³)Data not available
Band Gap (eV)Data not available

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future of synthesizing D-β-Imidazole lactic Acid Monohydrate is geared towards the adoption of green chemistry principles to enhance both efficiency and environmental sustainability. nih.govasianpubs.orgijpsr.comresearchgate.net Current research in the broader field of imidazole (B134444) synthesis points towards several promising strategies. One such approach involves the use of novel catalysts, such as zeolites, which can be reused across multiple reaction cycles, thereby reducing waste and cost. nih.gov Additionally, the exploration of bio-catalysts, like enzymes or natural extracts such as lemon juice, presents an eco-friendly alternative to traditional chemical catalysts. researchgate.net

Solvent-free reaction conditions or the use of green solvents like water are also being investigated to minimize the environmental impact of chemical synthesis. asianpubs.orgijpsr.com Techniques such as ultrasound-assisted synthesis have been shown to accelerate reaction times and improve yields for imidazole derivatives, offering a more energy-efficient pathway. nih.gov The development of one-pot synthesis protocols, where multiple reaction steps are carried out in the same vessel, further streamlines the process, reducing the need for intermediate purification steps and minimizing solvent use. asianpubs.org These methodologies, while demonstrated for other imidazole compounds, provide a clear roadmap for developing more sustainable and efficient synthetic routes specifically for D-β-Imidazole lactic Acid Monohydrate.

Table 1: Emerging Sustainable Synthetic Strategies for Imidazole Derivatives

Strategy Description Potential Advantages for D-β-Imidazole lactic Acid Monohydrate Synthesis
Reusable Catalysts Employing solid catalysts like zeolites that can be easily separated and reused. nih.gov Reduced catalyst waste, lower production costs, and simplified purification.
Bio-catalysis Utilizing enzymes or natural substances (e.g., lemon juice) to catalyze the reaction. researchgate.net Use of renewable resources, biodegradable catalysts, and milder reaction conditions.
Solvent-Free Synthesis Conducting reactions without a solvent medium. asianpubs.org Elimination of solvent waste, reduced environmental pollution, and potential for higher reaction efficiency.
Ultrasound-Assisted Synthesis Using ultrasonic waves to promote the chemical reaction. nih.gov Faster reaction rates, increased product yields, and lower energy consumption.

| One-Pot Reactions | Combining multiple synthetic steps into a single procedure without isolating intermediates. asianpubs.org | Increased efficiency, reduced waste generation, and simplified operational procedures. |

Discovery of Undiscovered Biochemical Roles and Metabolic Fates

D-β-Imidazole lactic Acid Monohydrate is recognized as an intermediate in the synthesis of imidazole alkaloids. scbt.com Its metabolic fate is closely intertwined with the metabolism of histidine, an essential amino acid. creative-proteomics.comnih.govnih.govmdpi.com In humans, imidazolelactic acid is a known component of urine, and its excretion levels are observed to increase following histidine loading. hmdb.ca This suggests a direct link to the histidine catabolic pathway.

In certain metabolic conditions, such as histidase deficiency, the primary route of histidine breakdown shifts towards transamination, leading to an accumulation of imidazole-pyruvate, which is then reduced to imidazole-lactate. mdpi.com Studies on microorganisms like Pseudomonas testosteroni have shown that imidazolyl-l-lactate is metabolized through the histidine degradation pathway. nih.gov

Future research is expected to uncover more specific biochemical roles. Given histidine's involvement in a wide array of physiological processes, including neurotransmission, immune response, and antioxidant activities, it is plausible that D-β-imidazole lactic acid may act as a signaling molecule or a biomarker for certain metabolic states. creative-proteomics.comescholarship.orgwits.ac.za For instance, related imidazole compounds have been implicated in cardiometabolic diseases. escholarship.org Further investigation into its potential roles in metabolic regulation and as a diagnostic marker for metabolic disorders, such as folic acid and vitamin B12 deficiency, is a promising area of research. hmdb.ca

Advanced Analytical Tool Development for Low-Concentration Detection and Complex Matrix Analysis

The accurate detection and quantification of D-β-Imidazole lactic Acid Monohydrate, especially at low concentrations within complex biological matrices like blood and urine, necessitates the development of advanced analytical techniques. acs.orgnih.gov Capillary electrophoresis (CE) has emerged as a powerful tool for the separation of organic acids and amino acids in complex samples, such as fermentation broths. nih.gov The development of specialized capillary columns, for instance, those coated with imidazole, can enhance the separation of aromatic acids. nih.gov

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is another critical technique for the sensitive detection of metabolites. For comprehensive metabolic profiling, nuclear magnetic resonance (NMR) spectroscopy is invaluable. hmdb.cafoodb.caresearchgate.netresearchgate.net Innovations in NMR, such as non-hydrogenative para-hydrogen-induced polarization (nhPHIP), have shown the potential to significantly enhance the sensitivity of detection for metabolites in intricate mixtures like urine. acs.orgacs.org Future efforts will likely focus on integrating these high-sensitivity techniques to create robust and reliable methods for tracing minute quantities of D-β-Imidazole lactic Acid Monohydrate in biological systems, which is crucial for understanding its subtle biochemical roles.

Table 2: Advanced Analytical Techniques for Imidazole Metabolite Analysis

Technique Principle Application for D-β-Imidazole lactic Acid Monohydrate
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in a capillary tube. mdpi.com High-resolution separation from other organic and amino acids in biological fluids. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Physical separation by chromatography followed by mass-to-charge ratio detection. Highly sensitive and specific quantification in complex matrices like plasma or urine.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information. hmdb.cafoodb.caresearchgate.netresearchgate.net Structural elucidation and quantification, especially when combined with hyperpolarization techniques for enhanced sensitivity. acs.orgacs.org

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass detection. | Analysis of derivatized D-β-Imidazole lactic Acid for sensitive detection. |

Integration of Omics Technologies for System-Level Understanding of Related Pathways

A system-level understanding of the metabolic pathways associated with D-β-Imidazole lactic Acid Monohydrate can be achieved through the integration of various "omics" technologies. escholarship.orgnih.gov Metabolomics, the large-scale study of small molecules, is central to identifying and quantifying metabolites like D-β-imidazole lactic acid and discovering potential biomarkers for diseases. nih.gov

Proteomics, which analyzes the entire set of proteins, can be employed to study the enzymes involved in the histidine metabolism pathway, including those responsible for the production and degradation of D-β-imidazole lactic acid. creative-proteomics.comnih.gov For example, proteomic bioinformatics methods are used to study histidine phosphorylation, a key post-translational modification. nih.gov Transcriptomics, the study of the complete set of RNA transcripts, can provide insights into the gene expression patterns of these enzymes under different physiological conditions. By integrating data from metabolomics, proteomics, and transcriptomics, researchers can construct comprehensive models of the metabolic networks involving D-β-Imidazole lactic Acid Monohydrate, revealing its connections to broader physiological and pathological processes.

Collaborative Computational and Experimental Research for Mechanistic Elucidation

The elucidation of the precise molecular mechanisms of D-β-Imidazole lactic Acid Monohydrate will be significantly advanced through the collaboration of computational and experimental research. Computational approaches, such as in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, can guide the development of imidazole-based compounds with favorable pharmacokinetic profiles. researchgate.net Molecular docking studies can predict the binding interactions of D-β-imidazole lactic acid with enzymes and receptors, providing hypotheses about its biological targets and functions.

These computational predictions can then be validated through targeted experimental studies. For instance, if docking studies suggest an interaction with a particular enzyme, enzyme kinetics assays can be performed to confirm and quantify this interaction. Similarly, the metabolic fate of the compound, predicted through computational models, can be traced experimentally using isotopic labeling studies. This synergistic approach, combining the predictive power of computational chemistry with the empirical evidence from experimental biology, will be instrumental in unraveling the detailed mechanistic roles of D-β-Imidazole lactic Acid Monohydrate.

Q & A

Q. Table 1: Key Analytical Parameters for D-β-Imidazole Lactic Acid Monohydrate

ParameterMethodCriteriaReference
PurityHPLC (C18 column)>95% (RT = 8.2 min, λ = 254 nm)
Molecular WeightESI-MS[M+H]+ = 174.15
ChiralityPolarimetry[α]D²⁵ = +12.5° (c=1, H₂O)
Elemental Analysis (C/H/N)CHNS AnalyzerC 41.38%, H 5.79%, N 16.09%

Q. Table 2: Reaction Optimization Parameters (Adapted from )

ConditionOptimal RangeImpact on Yield
Temperature60–70°CMaximizes rate
Lactic Acid Concentration50–60 wt%Reduces byproducts
Reaction Time6–8 hoursBalances conversion vs. degradation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.